molecular formula C22H28N2O2 B6001180 2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one

Cat. No.: B6001180
M. Wt: 352.5 g/mol
InChI Key: KNQBOQFYIWQWLX-ITYKCENHSA-N
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Description

2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one is a complex organic compound featuring an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound’s unique structure combines the indole nucleus with a cyclohexenone ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through pathways involving signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Similar compounds to 2-butanoyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one include other indole derivatives such as:

Compared to these compounds, this compound is unique due to its combination of the indole nucleus with a cyclohexenone ring, offering distinct chemical and biological properties.

Properties

IUPAC Name

(2E)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethylimino]-2-(1-hydroxybutylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-4-6-20(25)22-19(7-5-8-21(22)26)23-12-11-16-15(3)24-18-10-9-14(2)13-17(16)18/h9-10,13,24-25H,4-8,11-12H2,1-3H3/b22-20+,23-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQBOQFYIWQWLX-ITYKCENHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CCCC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CCCC1=O)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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